1-Benzyl-3,5-dichloropyrazin-2(1H)-one: Mechanism of Action and Scaffold Utility
1-Benzyl-3,5-dichloropyrazin-2(1H)-one: Mechanism of Action and Scaffold Utility
The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of 1-benzyl-3,5-dichloropyrazin-2(1H)-one , a critical electrophilic scaffold in medicinal chemistry.
Executive Summary
1-benzyl-3,5-dichloropyrazin-2(1H)-one (CAS: 87486-35-9) is a functionalized pyrazinone derivative acting as a versatile electrophilic warhead and regioselective scaffold in drug discovery.[1] While primarily utilized as a key intermediate for synthesizing Human Neutrophil Elastase (HNE) inhibitors, Transglutaminase 2 (TG2) inhibitors, and potential antiviral agents, the molecule itself possesses intrinsic reactivity towards nucleophilic residues (cysteine, serine, lysine) in biological targets. Its mechanism of action is defined by regioselective nucleophilic aromatic substitution (S_NAr) , enabling the precise construction of bioactive peptidomimetics and covalent modifiers.
Part 1: Chemical Structure & Reactivity Profile
Structural Properties
The compound features a pyrazin-2(1H)-one core protected at the N1 position by a benzyl group, with chlorine atoms at the C3 and C5 positions. This substitution pattern creates a unique electronic environment:
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C3-Position (Vinylogous Amide/Imide): Highly electrophilic due to the adjacent carbonyl (C2) and the electron-withdrawing chlorine. It is the primary site for nucleophilic attack.
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C5-Position (Imidoyl Chloride-like): Moderately electrophilic, activated by the N4 nitrogen but less reactive than C3 under mild conditions.
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N1-Benzyl Group: Provides steric bulk and lipophilicity, preventing N-alkylation side reactions and enhancing solubility in organic solvents.
Mechanism of Chemical Reactivity (S_NAr)
The core "mechanism" of this scaffold is its predictable regioselectivity . In the presence of nucleophiles (amines, thiols, alkoxides), the substitution occurs preferentially at the C3 position .
Mechanistic Pathway:
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Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the C3 carbon.
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Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
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Elimination: The chloride ion at C3 is expelled, restoring aromaticity (or the conjugated system).
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Product: Formation of a 3-substituted-5-chloro-1-benzylpyrazin-2(1H)-one.
This regioselectivity is critical for designing HNE inhibitors , where a valine mimic is often introduced at C3, leaving the C5 chlorine available for further functionalization or as a lipophilic anchor.
Figure 1: Regioselective S_NAr mechanism at the C3 position of the pyrazinone scaffold.
Part 2: Biological Mechanisms & Therapeutic Applications[3]
Human Neutrophil Elastase (HNE) Inhibition
The 3,5-dichloropyrazinone scaffold is a precursor to a potent class of serine protease inhibitors .
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Mechanism: The derived inhibitors (e.g., 3-amino- derivatives) act as acyl-enzyme inhibitors . The active site Serine-195 of HNE attacks the carbonyl (C2) or the vinylogous center, leading to the formation of a stable acyl-enzyme complex or a transition-state analogue that prevents substrate hydrolysis.
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Role of Scaffold: The 3,5-dichloro core allows for the introduction of a P1 residue mimic (usually a valine derivative) at C3, which fits into the S1 pocket of elastase, while the C5-chlorine modulates electronic properties to tune reactivity and stability.
Transglutaminase 2 (TG2) Inhibition
Pyrazinone derivatives are emerging as irreversible inhibitors of TG2, an enzyme implicated in Celiac disease and fibrosis.
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Mechanism: TG2 possesses a catalytic Cysteine-277 . The 3,5-dichloropyrazinone core (or its derivatives) acts as a "suicide substrate." The thiolate of Cys277 attacks the electrophilic ring (likely C3 or C5), displacing the halide and forming a covalent thioether bond. This permanently inactivates the enzyme.
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Specificity: The N1-benzyl group can occupy the hydrophobic pocket near the active site, enhancing affinity.
Antiviral & Anticancer Potential[4][5]
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Favipiravir (T-705) Analogs: While Favipiravir is a pyrazinecarboxamide, 3,5-dichloropyrazinones are used to synthesize structural analogs that inhibit viral RNA-dependent RNA polymerase (RdRp).
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Tubulin Polymerization: Some N-benzyl pyrazinone derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.
Part 3: Experimental Protocols
Protocol: Regioselective Synthesis of 3-Amino-Derivatives
Objective: To functionalize the C3 position for inhibitor design.
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Preparation: Dissolve 1-benzyl-3,5-dichloropyrazin-2(1H)-one (1.0 eq) in anhydrous THF or DMF .
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Nucleophile Addition: Add the desired amine (e.g., L-Valine methyl ester) (1.1 eq) and a base (Triethylamine or DIPEA , 2.0 eq).
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Reaction: Stir at 0°C to Room Temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc). Note: C3 substitution is faster; higher temperatures may lead to C5 substitution.
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Workup: Dilute with water, extract with ethyl acetate, dry over MgSO4, and concentrate.
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Purification: Silica gel chromatography. The 3-substituted product usually elutes first due to polarity changes.
Protocol: Transglutaminase 2 (TG2) Inhibition Assay
Objective: To validate the inhibitory potential of the scaffold or its derivatives.[1]
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Reagents: Recombinant human TG2, Calcium chloride (activator), Z-Gln-Gly (amine acceptor), Biotin-pentylamine (amine donor).
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Incubation: Incubate TG2 (10 nM) with the test compound (1-benzyl-3,5-dichloropyrazin-2(1H)-one, 0.1–100 µM) in Tris-HCl buffer (pH 7.4) containing 5 mM CaCl2 for 30 minutes at 37°C.
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Substrate Addition: Add Z-Gln-Gly and Biotin-pentylamine. Incubate for 1 hour.
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Detection: Stop reaction with EDTA. Transfer to a streptavidin-coated plate. Detect incorporated Z-Gln-Gly using an anti-Z-group antibody coupled to HRP.
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Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
Part 4: Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| CAS Number | 87486-35-9 | Identification |
| Molecular Formula | C11H8Cl2N2O | Stoichiometry |
| Electrophilicity | C3 > C5 | Regioselective Synthesis |
| Primary Target Class | Serine Proteases (HNE), TG2 | Drug Design |
| Key Reaction | S_NAr (Nucleophilic Aromatic Substitution) | Functionalization |
| Physical State | Solid (MP ~80°C) | Handling |
Part 5: Signaling Pathway Visualization
The following diagram illustrates the dual pathway where the scaffold is processed into specific inhibitors for HNE and TG2.
Figure 2: Divergent synthesis and mechanism of action for Pyrazinone-based inhibitors.
References
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ChemicalBook . (n.d.). 1-benzyl-3,5-dichloropyrazin-2(1H)-one Product Properties. Retrieved from
- Kappe, C. O., et al. (1997). Regioselective nucleophilic substitution of 3,5-dichloropyrazin-2(1H)-ones. Tetrahedron, 53(42), 14179-14188.
- Siegel, M., & Khosla, C. (2007). Transglutaminase 2 inhibitors and their therapeutic role in disease states. Pharmacology & Therapeutics, 115(2), 232-245. (Context for TG2 inhibition).
- Edwards, P. D., et al. (1992). Peptidyl alpha-ketobenzoxazoles and alpha-ketothiazoles as inhibitors of human neutrophil elastase. Journal of Medicinal Chemistry, 35(24), 4537-4556. (Context for elastase inhibitor design using heterocyclic scaffolds).
